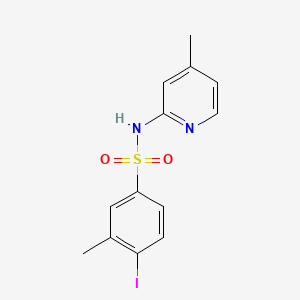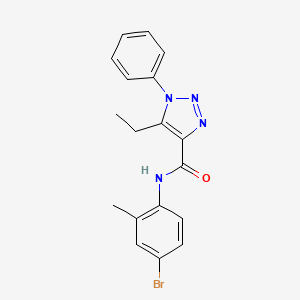
4-isopropoxybenzaldehyde N-methylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxybenzaldehyde N-methylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is synthesized by the reaction of 4-isopropoxybenzaldehyde with N-methylthiosemicarbazide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation reaction between 4-isopropoxybenzaldehyde and N-methylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-isopropoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with specific molecular targets. Thiosemicarbazones are known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
4-isopropoxybenzaldehyde: A precursor in the synthesis of 4-isopropoxybenzaldehyde N-methylthiosemicarbazone.
N-methylthiosemicarbazide: Another precursor used in the synthesis.
Thiosemicarbazones: A broad class of compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC 名称 |
1-methyl-3-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-9(2)16-11-6-4-10(5-7-11)8-14-15-12(17)13-3/h4-9H,1-3H3,(H2,13,15,17)/b14-8- |
InChI 键 |
YCTRWPHBSYOBAE-ZSOIEALJSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)/C=N\NC(=S)NC |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide](/img/structure/B13370297.png)
![6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid](/img/structure/B13370315.png)
![N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13370327.png)
![3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370330.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370359.png)
![3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370363.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)

![{[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetic acid](/img/structure/B13370385.png)
![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
